

Spectroscopic Characterization of 1-(3-Chlorophenyl)ethanamine HCl: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanamine,
HCl

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This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-Chlorophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction

1-(3-Chlorophenyl)ethanamine hydrochloride is a primary amine salt with significant applications in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity are paramount to ensure the safety and efficacy of the final drug product. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of this molecule. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of 1-(3-Chlorophenyl)ethanamine HCl.

Molecular Structure and Spectroscopic Overview

Molecular Formula: $C_8H_{11}Cl_2N$ Molecular Weight: 192.09 g/mol CAS Number: 39959-69-8[1]

The structure of 1-(3-Chlorophenyl)ethanamine hydrochloride presents several key features that are readily identifiable by spectroscopic methods: a substituted aromatic ring, a chiral ethylamine side chain, and an ammonium hydrochloride salt. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, which will be discussed in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Chlorophenyl)ethanamine HCl, both ^1H and ^{13}C NMR provide critical information for structural confirmation. Due to the limited availability of direct spectral data for 1-(3-Chlorophenyl)ethanamine HCl, representative data from the closely related compound, 1-phenylethylamine hydrochloride, will be used for illustrative purposes, with expected shifts for the target molecule discussed.^[2]

^1H NMR Spectroscopy

The ^1H NMR spectrum of an amine hydrochloride will show characteristic downfield shifts for the protons adjacent to the positively charged nitrogen atom.

Table 1: Predicted ^1H NMR Data for 1-(3-Chlorophenyl)ethanamine HCl

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.5	br s	3H	$-\text{NH}_3^+$
~7.3 - 7.5	m	4H	Ar-H
~4.5 - 4.7	q	1H	$-\text{CH}(\text{NH}_3^+)-$
~1.6 - 1.8	d	3H	$-\text{CH}_3$

br s = broad singlet, m = multiplet, q = quartet, d = doublet

Interpretation:

- Ammonium Protons ($-\text{NH}_3^+$): The three protons on the nitrogen will appear as a broad singlet significantly downfield due to the deshielding effect of the positive charge and proton exchange. The exact chemical shift can be highly dependent on the solvent and concentration.
- Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region. The substitution pattern will lead to distinct signals, though they may overlap.
- Methine Proton ($-\text{CH}(\text{NH}_3^+)-$): The proton on the chiral carbon, adjacent to both the aromatic ring and the ammonium group, will be a quartet due to coupling with the methyl protons. It will be shifted downfield due to the electron-withdrawing effects of the neighboring groups.
- Methyl Protons ($-\text{CH}_3$): The three protons of the methyl group will appear as a doublet, coupling with the methine proton.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Data for 1-(3-Chlorophenyl)ethanamine HCl

Chemical Shift (δ) ppm	Assignment
~138 - 140	Ar-C (C-Cl)
~130 - 135	Ar-C (quaternary)
~125 - 130	Ar-CH
~50 - 55	$-\text{CH}(\text{NH}_3^+)-$
~20 - 25	$-\text{CH}_3$

Interpretation:

- Aromatic Carbons (Ar-C, Ar-CH): The six carbons of the aromatic ring will appear in the typical downfield region for sp^2 hybridized carbons. The carbon bearing the chlorine atom will be shifted, as will the carbon attached to the ethylamine side chain.

- Methine Carbon (-CH(NH₃⁺)-): This carbon will be found in the aliphatic region but shifted downfield due to the attachment of the electronegative nitrogen atom.
- Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation:
 - Weigh approximately 5-10 mg of 1-(3-Chlorophenyl)ethanamine HCl.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as protic solvents may lead to the exchange of the ammonium protons.[3]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ for quantitative analysis, and an appropriate spectral width to cover all expected signals.[4]

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 1-(3-Chlorophenyl)ethanamine HCl

Wavenumber (cm^{-1})	Intensity	Assignment
3000 - 2800	Strong, Broad	N-H stretch (ammonium salt)
~3100 - 3000	Medium	C-H stretch (aromatic)
~2950 - 2850	Medium	C-H stretch (aliphatic)
~1600 & ~1500	Medium	N-H bend (ammonium salt)
~1600 - 1450	Medium to Weak	C=C stretch (aromatic)
~1100 - 1000	Strong	C-N stretch
~800 - 600	Strong	C-Cl stretch

Interpretation:

The IR spectrum of 1-(3-Chlorophenyl)ethanamine HCl is dominated by the broad and strong absorption band of the N-H stretching vibrations of the ammonium group ($-\text{NH}_3^+$) in the region of 3000-2800 cm^{-1} .^[5] This is a key characteristic of amine salts. The aromatic and aliphatic C-H stretching vibrations are also observed. The N-H bending vibrations appear around 1600 and 1500 cm^{-1} . The presence of the C-Cl bond is confirmed by a strong absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for acquiring IR spectra of solid samples.[6]

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Application:
 - Place a small amount of the solid 1-(3-Chlorophenyl)ethanamine HCl powder directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
 - Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For an amine hydrochloride, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and observe the molecular ion of the free base.[7]

Table 4: Predicted Mass Spectrometry Data for 1-(3-Chlorophenyl)ethanamine HCl (ESI-MS)

m/z	Interpretation
156.0574	[M+H] ⁺ of the free base (C ₈ H ₁₀ ClN)
155.0502	Molecular ion of the free base [M] ⁺

m/z = mass-to-charge ratio

Interpretation:

In positive ion mode ESI-MS, 1-(3-Chlorophenyl)ethanamine HCl is expected to show a prominent peak corresponding to the protonated molecule of the free base, $[C_8H_{10}ClN + H]^+$, at an m/z of approximately 156. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks). The molecular ion of the free base may also be observed.

Experimental Protocol: ESI-Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of 1-(3-Chlorophenyl)ethanamine HCl in a suitable solvent such as methanol or acetonitrile/water.[8]
- Instrument Setup:
 - Use an ESI-MS instrument, often coupled with a liquid chromatography (LC) system for sample introduction.
 - Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and maximize the signal of the analyte. [9]
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
 - The use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) will allow for accurate mass measurements, enabling the determination of the elemental composition. [10]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1-(3-Chlorophenyl)ethanamine HCl.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive analytical strategy for the structural confirmation and purity assessment of 1-(3-Chlorophenyl)ethanamine hydrochloride. Each technique offers unique and complementary information, and when used in concert, they provide an unambiguous identification of the molecule. The experimental protocols outlined in this guide represent best practices in the field and are designed to yield high-quality, reproducible data. This technical guide serves as a valuable resource for scientists and researchers involved in the synthesis, quality control, and development of pharmaceuticals containing this important chemical intermediate.

References

- PubChem. (n.d.). 1-Phenylethylamine hcl. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Martin, G. E. (2018). Acquiring 1H and 13C Spectra.
- Lead Sciences. (n.d.). **1-(3-Chlorophenyl)ethanamine, HCl**. Retrieved from [\[Link\]](#)
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. [r/chemistry](#).
- De Hoffmann, E., & Stroobant, V. (2007).
- Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [\[Link\]](#)
- Jaskolla, T. W. (2011). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. *Mass Spectrometry Reviews*, 30(5), 879-897.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Wikipedia. (n.d.). Electrospray ionization. Retrieved from [[Link](#)]
- Stoll, D. R. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
- Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [[Link](#)]
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [[Link](#)]
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [[Link](#)]
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0012275). Retrieved from [[Link](#)]

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Sources

- 1. drawellanalytical.com [[drawellanalytical.com](#)]
- 2. 1-Phenylethylamine hcl | C₈H₁₂CIN | CID 12236038 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 3. Human Metabolome Database: ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0002017) [[hmdb.ca](#)]
- 4. books.rsc.org [[books.rsc.org](#)]

- 5. (-)-BIS[(S)-1-PHENYLETHYL]AMINE HYDROCHLORIDE(40648-92-8) 1H NMR [m.chemicalbook.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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